Anthracene-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1,10-dione, also known as anthraquinone, is an aromatic organic compound with the molecular formula C₁₄H₈O₂. It is a yellow, crystalline solid that is poorly soluble in water but soluble in hot organic solvents. This compound is widely used in the paper industry, the production of synthetic dyes, and crop protection .
Synthetic Routes and Reaction Conditions:
Oxidation of Anthracene: This method involves the oxidation of anthracene, typically using chromium (VI) as the oxidant.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl₃) to produce o-benzoylbenzoic acid, which is then cyclized to this compound.
Diels-Alder Reaction: This method uses naphthoquinone or benzoquinone as the dienophile and 1,3-butadiene as the diene.
Industrial Production Methods: The industrial production of this compound primarily relies on the oxidation of anthracene obtained from coal tar .
Types of Reactions:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction with copper yields anthrone.
Common Reagents and Conditions:
Oxidation: Chromium (VI) compounds.
Reduction: Copper.
Substitution: Sulfuric acid and sodium chlorate.
Major Products:
Dihydroanthraquinone (anthrahydroquinone): from hydrogenation.
Anthrone: from reduction with copper.
1-Chloroanthraquinone: from sulfonation and subsequent reaction with sodium chlorate.
Scientific Research Applications
Anthracene-1,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Employed in the study of biological processes due to its ability to intercalate with DNA.
Medicine: Utilized in the development of chemotherapeutic agents such as mitoxantrone.
Industry: Applied in the paper industry as a digester additive to wood pulp.
Mechanism of Action
Anthracene-1,10-dione exerts its effects through various mechanisms:
DNA Intercalation: It intercalates into DNA, causing crosslinks and strand breaks.
Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA.
Oxidation-Reduction Reactions: It participates in single electron transfer reactions, oxidizing the reducing end of polysaccharides in pulp, thereby protecting it from alkaline degradation.
Comparison with Similar Compounds
Anthracene: A precursor to anthracene-1,10-dione, consisting of three linearly fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: this compound is unique due to its versatile applications in various fields, its ability to undergo a wide range of chemical reactions, and its significant role in industrial processes .
Properties
CAS No. |
61391-84-2 |
---|---|
Molecular Formula |
C14H8O2 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
anthracene-1,10-dione |
InChI |
InChI=1S/C14H8O2/c15-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)16/h1-8H |
InChI Key |
KRLBTHCAZSDQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)C=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.